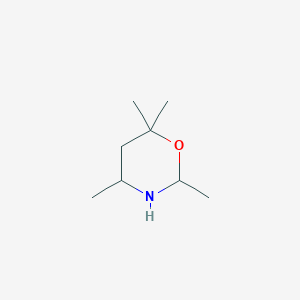![molecular formula C12H19NO2 B13069003 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol](/img/structure/B13069003.png)
3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol is a chemical compound with the molecular formula C12H19NO2 It is characterized by the presence of a phenol group, an amino group, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol typically involves the reaction of 3-hydroxybenzaldehyde with 5-hydroxypentan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, advanced purification techniques, such as chromatography, may be employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3-{[(5-oxopentan-2-yl)amino]methyl}phenol.
Reduction: Formation of 3-{[(5-hydroxypentan-2-yl)amino]methyl}aniline.
Substitution: Formation of various substituted phenols, depending on the reagent used.
科学的研究の応用
3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials, such as polymers or coatings.
作用機序
The mechanism of action of 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, potentially inhibiting their activity. The amino group may interact with receptors or enzymes, altering their function. Additionally, the hydroxyl group can participate in redox reactions, affecting cellular processes.
類似化合物との比較
Similar Compounds
- 3-{[(5-Hydroxypentan-2-yl)amino]methyl}aniline
- 3-{[(5-Hydroxypentan-2-yl)amino]methyl}benzene
- 3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C12H19NO2 |
|---|---|
分子量 |
209.28 g/mol |
IUPAC名 |
3-[(5-hydroxypentan-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C12H19NO2/c1-10(4-3-7-14)13-9-11-5-2-6-12(15)8-11/h2,5-6,8,10,13-15H,3-4,7,9H2,1H3 |
InChIキー |
GQKKDLWIBVMUPL-UHFFFAOYSA-N |
正規SMILES |
CC(CCCO)NCC1=CC(=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


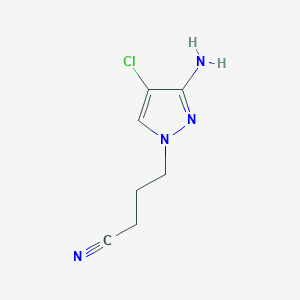
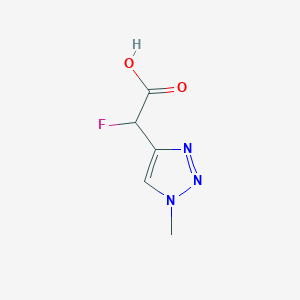
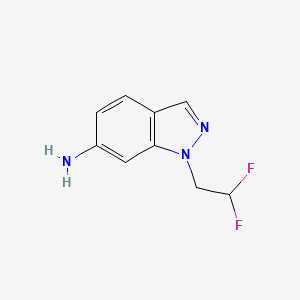
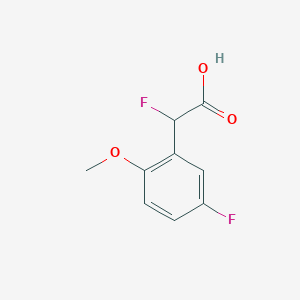
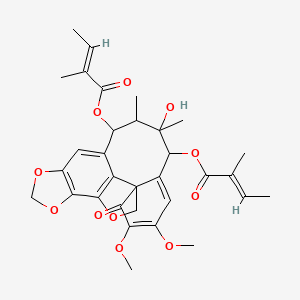
![2-[2-(Trifluoromethyl)thiophen-3-yl]propanoic acid](/img/structure/B13068957.png)
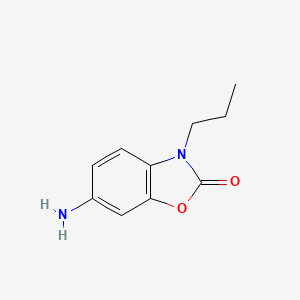
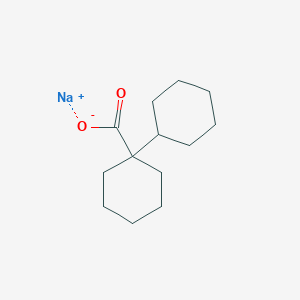
![[(1R,3R)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride](/img/structure/B13068966.png)
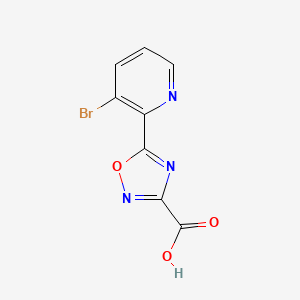

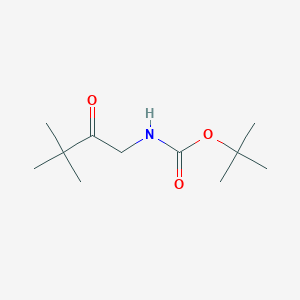
![N-((4-Chlorobenzoyl)oxy)-3-(N-(furan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamido)propanimidamide](/img/structure/B13068985.png)
